molecular formula C18H20O2 B11756675 Heudelotine

Heudelotine

Cat. No.: B11756675
M. Wt: 268.3 g/mol
InChI Key: CGDLYSDMNSOBAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

14-hydroxy-7,7,13-trimethyltricyclo[9.4.0.03,8]pentadeca-1(11),2,4,12,14-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-11-8-12-4-6-15-13(9-14(12)10-16(11)19)5-7-17(20)18(15,2)3/h5,7-10,15,19H,4,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDLYSDMNSOBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C3C=CC(=O)C(C3CC2)(C)C)C=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: Heudelotine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Heudelotine has been studied extensively for its antiproliferative activities against various cancer cell lines . It has shown promising results in inhibiting the growth of human pancreatic adenocarcinoma and Burkitt’s lymphoma cells . Additionally, this compound’s unique structure makes it a valuable compound for research in medicinal chemistry and drug development.

In the field of biology, this compound is used to study cell viability and proliferation. Its ability to inhibit cancer cell growth makes it a potential candidate for developing new anticancer therapies. In industry, this compound can be used as a reference compound for quality control and standardization of natural product extracts.

Comparison with Similar Compounds

  • Combretastatin A-1
  • Combretastatin B-1
  • Heudelotol A
  • Heudelotol B

Heudelotine’s uniqueness lies in its specific activity against certain types of cancer cells, making it a valuable compound for targeted cancer therapy research.

Biological Activity

Heudelotine, also referred to as Heudelotinone, is a dinorditerpenoid compound primarily isolated from the stem bark and roots of Ricinodendron heudelotii. This compound has garnered significant attention due to its diverse biological activities, particularly its effects on gut microbiota, cytotoxicity against cancer cell lines, and potential therapeutic applications in inflammatory diseases.

Target of Action
this compound primarily targets the gut microbiota, modulating its composition and activity. This modulation influences biochemical pathways related to short-chain fatty acids (SCFAs), which are crucial for gut health and metabolic processes.

Mode of Action
The compound enhances the production of SCFAs, metabolites produced by gut bacteria that have various health benefits, including anti-inflammatory effects. The pharmacokinetics of this compound suggest good bioavailability in the gut environment, which may enhance its therapeutic potential against conditions like experimental colitis.

Biological Activities

This compound exhibits a range of biological activities:

  • Antibacterial Properties : It has shown effectiveness against various bacterial strains, contributing to its potential use in treating infections.
  • Anti-inflammatory Effects : The modulation of gut microbiota and SCFA production suggests a role in reducing inflammation.
  • Cytotoxicity : this compound has demonstrated significant cytotoxic effects against several cancer cell lines, including:
    • SMMC-7721 (liver cancer)
    • A549 (lung cancer)
    • HeLa (cervical cancer)

The IC50 values for these cell lines indicate varying degrees of sensitivity to this compound, with the SMMC-7721 line showing an IC50 value of 21.68 μM.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Experimental Colitis Model : In animal models, this compound has been shown to alleviate symptoms associated with colitis. The mechanism appears to be linked to its ability to modify gut microbiota composition positively and enhance SCFA production.
  • Cytotoxicity Assessments : A study evaluated the cytotoxic effects of this compound on different cancer cell lines, confirming its potential as an anticancer agent. The results indicated that higher concentrations led to increased cell death in targeted cancer cells .
  • Gut Microbiota Modulation : Research indicates that this compound's effects on gut microbiota can lead to improved metabolic health and reduced inflammation, highlighting its potential for therapeutic applications in metabolic disorders.

Data Table: Comparison of Biological Activities

Activity TypeDescriptionObserved Effects
AntibacterialEffective against various bacterial strainsInhibition of growth
Anti-inflammatoryModulates gut microbiotaReduction in inflammatory markers
CytotoxicityAffects cancer cell linesIC50 values: SMMC-7721 (21.68 μM)
SCFA ProductionEnhances production of beneficial metabolitesImproved gut health

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